N,2-Dimethyl-N-nitroso-1-propanamine

Description

Overview of the N-Nitrosamine Chemical Class

N-Nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen atom. researchgate.net Their general chemical structure is R₂N−N=O, where R typically represents an alkyl group. wikipedia.org The core of the nitrosamine (B1359907) functional group (C₂N₂O) is planar. wikipedia.organtteknik.com In N-nitrosodimethylamine, a simple member of this class, the N-N and N-O bond distances are 132 and 126 picometers, respectively. wikipedia.organtteknik.com

The formation of N-nitrosamines generally occurs through the reaction of a nitrosating agent, such as nitrous acid (HNO₂), with a secondary or tertiary amine. nih.govveeprho.com Nitrous acid is often formed from nitrites under acidic conditions. veeprho.com This reaction is central to their unintentional formation in various environments, including industrial settings and biological systems. wikipedia.orgveeprho.com Factors such as high temperatures and acidic conditions can enhance their formation. nih.gov

Historical Development and Evolution of N-Nitrosamine Research

The scientific inquiry into N-nitrosamines began in the 1870s with their initial detection. lgcstandards.com However, significant concern regarding this class of compounds emerged in the mid-20th century. A pivotal moment in N-nitrosamine research occurred in 1956 when John Barnes and Peter Magee reported that N-nitrosodimethylamine (NDMA) induced liver tumors in rats. wikipedia.orgnih.gov This discovery spurred further investigation into the properties of other nitrosamines.

Subsequent research throughout the 1970s identified the presence of N-nitrosamines in a variety of consumer products and environmental sources, including preserved foods, beverages, tobacco products, and water. lgcstandards.com In the 1970s, a notable case of liver cancer in Norwegian farm animals was traced back to their consumption of herring meal preserved with sodium nitrite (B80452), which had reacted with dimethylamine (B145610) in the fish to produce NDMA. wikipedia.org A significant development in recent years has been the detection of nitrosamine impurities in pharmaceutical drugs, which first gained widespread attention in 2018 with the discovery of NDMA in batches of the angiotensin II receptor blocker valsartan. lgcstandards.comfda.gov This event led to numerous recalls and heightened regulatory scrutiny of pharmaceuticals for nitrosamine contaminants. lgcstandards.comacs.orgusp.org

Contemporary Significance of N-Nitrosamine Studies in Chemical and Environmental Sciences

In contemporary science, the study of N-nitrosamines remains highly relevant, particularly in the fields of environmental science and analytical chemistry. nih.govacs.org A major area of focus is their role as disinfection byproducts (DBPs) in drinking water. iwaponline.comiwaponline.com The use of chloramine (B81541) as a disinfectant in water treatment processes can lead to the formation of N-nitrosamines, with N-nitrosodimethylamine (NDMA) being the most commonly detected. iwaponline.comnih.gov Their presence in drinking water, even at low nanogram-per-liter concentrations, is a subject of ongoing research and regulatory consideration. acs.org

The widespread presence of N-nitrosamines necessitates the development of highly sensitive and selective analytical methods for their detection and quantification. nih.govacs.org Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for monitoring these compounds in various matrices, including pharmaceuticals, water, and food. nih.govup.ac.za Regulatory bodies like the U.S. Food and Drug Administration (FDA) have developed and published methods, such as those based on liquid chromatography-high resolution mass spectrometry (LC-HRMS), to detect multiple nitrosamine impurities in drug products. fda.govnih.gov Research also extends to understanding their environmental fate, including their persistence and transformation in aquatic and terrestrial systems. nih.govresearchgate.net

Specific Research Focus: N,2-Dimethyl-N-nitroso-1-propanamine within the Broader N-Nitrosamine Family

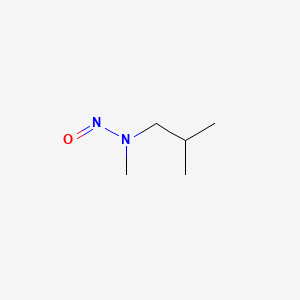

This compound is a specific compound within the large family of N-nitrosamines. ontosight.ai Its chemical structure features a nitroso group attached to a tertiary amine, a characteristic shared by all nitrosamines. ontosight.ai This particular structure consists of a propyl chain with a methyl group on the second carbon and an N-methyl, N-nitroso amine group on the first carbon.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂O nih.gov |

| Molecular Weight | 116.16 g/mol nih.gov |

| CAS Registry Number | 34419-76-6 nih.gov |

| IUPAC Name | N-methyl-N-(2-methylpropyl)nitrous amide nih.gov |

Research applications of this compound are primarily in the field of analytical chemistry. It is utilized as a reference standard in the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the detection and quantification of nitrosamine impurities in pharmaceutical products. The synthesis of this compound can be achieved through the nitrosation of the corresponding amine, 1-propanamine, with agents like nitrous acid under acidic conditions.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(2-methylpropyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2)4-7(3)6-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVGSNLVXVKDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955966 | |

| Record name | N-Methyl-N-(2-methylpropyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34419-76-6 | |

| Record name | 1-Propanamine, N,2-dimethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034419766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(2-methylpropyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Chemistry of N,2 Dimethyl N Nitroso 1 Propanamine

Synthetic Methodologies for N,2-Dimethyl-N-nitroso-1-propanamine

The synthesis of this compound can be achieved through direct nitrosation of its precursor and by exploring alternative synthetic pathways.

Direct Nitrosation of Amine Precursors

The most common and well-documented method for the synthesis of this compound is the direct nitrosation of its parent secondary amine, N-methyl-2-propanamine (also known as N,2-dimethyl-1-propanamine). This reaction involves the introduction of a nitroso group (-N=O) to the amine nitrogen. The process typically utilizes a nitrosating agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium . The amine's lone pair of electrons attacks the nitrosating species, leading to the formation of the N-nitrosamine.

The general reaction is as follows: (CH₃)₂CHCH₂NH(CH₃) + HNO₂ → (CH₃)₂CHCH₂N(NO)CH₃ + H₂O

This method is a standard approach for the preparation of various N-nitrosamines from their corresponding secondary amine precursors evitachem.comnih.gov.

Investigation of Optimized Reaction Conditions and Alternative Routes

Optimized Reaction Conditions for Direct Nitrosation:

To maximize the yield and minimize side reactions during the direct nitrosation of N-methyl-2-propanamine, specific reaction conditions are crucial. Research indicates that the following parameters are generally optimal for the synthesis of N-nitrosamines:

Acidic Medium: The reaction is typically performed in an aqueous solution with a pH maintained between 1 and 3. This is achieved by using acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acidic environment facilitates the formation of the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite nih.gov.

Temperature Control: Low temperatures, generally between 0–5°C, are essential. This control helps to prevent the thermal decomposition of the product and reduces the likelihood of competing side reactions, such as oxidation nih.gov.

Stoichiometry: A slight molar excess of the nitrosating agent is often used to ensure the complete conversion of the amine. A common molar ratio of amine to sodium nitrite is around 1:1.2 .

| Parameter | Condition | Rationale |

|---|---|---|

| pH | 1–3 | Facilitates the formation of the active nitrosating agent from sodium nitrite. |

| Temperature | 0–5°C | Minimizes side reactions and prevents product decomposition. |

| Amine to NaNO₂ Molar Ratio | 1:1.2 | Drives the reaction to completion. |

Alternative Synthetic Routes:

While direct nitrosation with nitrous acid is the primary method, other routes for the synthesis of N-nitrosamines exist and could be applicable to this compound. These alternative methodologies often employ different nitrosating agents or reaction conditions:

Nitrosation with Alkyl Nitrites: Reagents like tert-butyl nitrite (TBN) can be used for the N-nitrosation of secondary amines, often under solvent-free, metal-free, and acid-free conditions. This method offers a broader substrate scope and can be more tolerant of sensitive functional groups rsc.orgresearchgate.netnih.gov.

Nitrosation with Nitrogen Oxides: Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are effective nitrosating agents. These reactions can proceed via radical intermediates nih.gov. Another approach involves reacting a secondary amine with nitric oxide (NO) under superatmospheric pressure google.com.

Nitrosation with Nitrosyl Halides and Nitrosonium Salts: Reagents such as nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (NOBF₄) are highly reactive and can be used for the nitrosation of sterically hindered secondary amines cardiff.ac.uk.

Electrochemical Synthesis: An alternative approach involves the electrochemical N-nitrosation of secondary amines using sodium nitrite. This method avoids the need for strong acids or other harsh chemicals cardiff.ac.uk.

Photochemical Synthesis: Photochemical methods for N-nitrosamine synthesis have been explored, although they are less common. These reactions can proceed through different mechanisms depending on the conditions, such as the presence of acid nih.gov.

Chemical Formation Mechanisms of N-Nitrosamines (General Principles Applicable to this compound)

The formation of N-nitrosamines, including this compound, is governed by several key chemical mechanisms.

Nitrosation of Secondary Amines by Nitrous Acid and Derivatives

The most fundamental mechanism for the formation of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent derived from nitrite. Under acidic conditions, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂) researchgate.netwikipedia.org. Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent nih.gov.

Catalytic Effects of Carbonyl Compounds in Nitrosation Reactions

The presence of carbonyl compounds, particularly formaldehyde (B43269), can significantly enhance the rate of N-nitrosamine formation, especially under neutral or basic conditions where the traditional acid-catalyzed pathway is less favorable. The proposed mechanism involves an initial reaction between the secondary amine and the carbonyl compound to form a carbinolamine. This intermediate can then dehydrate to form a reactive iminium ion.

Formation from Tertiary Amine Precursors via Nitrosative Cleavage and Iminium Ion Intermediates

N-nitrosamines can also be formed from tertiary amine precursors through a process known as nitrosative cleavage or dealkylation nih.gov. This reaction also typically occurs under acidic conditions with a nitrosating agent. The mechanism involves the initial formation of a N-nitrosoammonium ion. This is followed by the elimination of a nitroxyl group (HNO) and the formation of an iminium ion. The iminium ion can then be hydrolyzed to a secondary amine and a carbonyl compound. The resulting secondary amine is then available to be nitrosated to form a stable N-nitrosamine. This pathway is a significant route for the formation of N-nitrosamines from tertiary amine-containing compounds.

Disinfection By-Products in Aqueous Systems

N-nitrosamines, including this compound, are recognized as a significant class of nitrogenous disinfection by-products (N-DBPs) that can form in water treatment processes. researchgate.netnih.gov Their formation is a particular concern in facilities that utilize chloramination for disinfection. epa.govnih.gov The primary mechanism involves the reaction of a secondary or tertiary amine precursor with a nitrosating agent. wikipedia.org

The precursor for this compound is the secondary amine, N,2-dimethyl-1-propanamine. During water disinfection with chloramines (a combination of chlorine and ammonia), reactive species are formed that can lead to the nitrosation of amines present in the source water. nih.gov The formation pathways are complex and can involve dichloramine, which is considered a key intermediate. nih.gov The amine precursor attacks the electrophilic chloramine (B81541), leading to the formation of an unsymmetrically substituted hydrazine (B178648) derivative. nih.govacs.org This intermediate is then oxidized to the corresponding N-nitrosamine. nih.govacs.org

Factors influencing the formation of N-nitrosamines like this compound in aqueous systems include the concentration and type of amine precursors, the disinfectant dose, pH, and the presence of natural organic matter. researchgate.net Tertiary amines, in particular, can be potent precursors, sometimes leading to high yields of N-nitrosamines during chloramination. nih.gov The presence of organic nitrogen from wastewater effluents or algal blooms in source waters can increase the precursor pool for N-DBP formation. nih.gov

Table 1: Factors Influencing N-Nitrosamine Formation During Water Disinfection

| Factor | Influence on Formation |

| Amine Precursors | Higher concentrations of secondary and tertiary amines increase formation potential. nih.gov |

| Disinfectant Type | Chloramination is a major pathway for N-nitrosamine formation. epa.gov |

| Disinfectant Dose | Excessive chloramine doses can enhance N-nitrosamine formation. nih.gov |

| pH | Affects the speciation of both the amine and the disinfectant, influencing reaction rates. wikipedia.org |

| Water Matrix | Natural organic matter can sometimes impede N-nitrosamine formation, though the effect is compound-specific. nih.govresearchgate.net |

Reactivity and Transformation Pathways of this compound

The reactivity of this compound is governed by the N-nitroso functional group. This moiety is susceptible to various chemical transformations, including decomposition, nucleophilic and electrophilic attacks, hydrolysis, and photodegradation.

Decomposition Pathways and By-Product Formation

N-nitrosamines can undergo decomposition through several pathways. A significant biological pathway is enzymatic α-hydroxylation, catalyzed by cytochrome P450 enzymes. acs.org For this compound, this would involve hydroxylation at the carbon atom adjacent to the amine nitrogen on either the methyl or the isobutyl group. This initial step forms an unstable α-hydroxy nitrosamine (B1359907). mdpi.com

This intermediate then spontaneously decomposes. mdpi.com For example, hydroxylation of the methyl group would lead to the release of formaldehyde. Hydroxylation of the isobutyl group would yield isobutyraldehyde (B47883). Both pathways result in an unstable primary nitrosamine that further decomposes to form a diazonium ion, which is a potent alkylating agent. acs.orgmdpi.com

In environmental or laboratory settings, decomposition can be induced by chemical reagents. For instance, Fenton reagent (Fe(II) and H₂O₂) can rapidly decompose N-nitrosamines, leading to the concomitant release of nitric oxide (NO). nih.gov

Table 2: Potential Decomposition Products of this compound

| Pathway | Key Intermediate(s) | Final By-Products |

| α-Hydroxylation (Methyl) | α-hydroxy-N-nitroso-N-(2-methylpropyl)methanamine | Isobutyldiazonium ion, Formaldehyde |

| α-Hydroxylation (Isobutyl) | α-hydroxy-N-nitroso-N-methyl-2-methyl-1-propanamine | Methyldiazonium ion, Isobutyraldehyde |

| Chemical (Fenton) | Reactive oxygen species | Nitric oxide (NO), secondary amine, other fragments |

Nucleophilic Attack and Derivative Formation on the Nitroso Group

The nitrogen atom of the nitroso group in N-nitrosamines is weakly electrophilic and can be attacked by strong nucleophiles. nih.gov Reagents such as organolithium (e.g., phenyllithium, tert-butyllithium) and Grignard reagents can add to the nitroso-nitrogen. nih.gov

The initial product of this reaction is an unstable oxyhydrazine intermediate. nih.gov This intermediate can then undergo elimination to form either a hydrazone or an azomethine imine, depending on the structure of the nucleophile and the nitrosamine. nih.gov Subsequent reactions can lead to the formation of α-substituted hydrazines. nih.gov

Hydrolytic Cleavage Reactions

N-nitrosamines can undergo hydrolytic cleavage, particularly under acidic conditions. nih.gov This reaction, often termed protolytic denitrosation, involves the protonation of the amine nitrogen. nih.gov The protonated N-nitrosamine is then susceptible to nucleophilic attack by species such as water, bromide, or thiocyanate, leading to the cleavage of the N-N bond. nih.gov The products of this reaction are the parent secondary amine (N,2-dimethyl-1-propanamine) and nitrous acid. nih.gov

Photochemical Degradation Mechanisms

This compound, like other N-nitrosamines, is susceptible to degradation by ultraviolet (UV) radiation. acs.org The primary photochemical process is the homolytic cleavage of the N-N bond, leading to the formation of an aminyl radical and a nitric oxide radical. nih.gov

In aqueous solutions, the photochemical degradation pathways are more complex. The process is pH-dependent, with the rate of photolysis often increasing at lower pH. nih.gov Proposed mechanisms for N-nitrosamine photolysis in solution include:

Homolysis: Direct cleavage of the N-N bond. nih.gov

Protonation and Nucleophilic Attack: The excited-state nitrosamine can be protonated and subsequently decomposed by nucleophilic attack from water (hydrolysis). nih.gov

Rearrangement: The excited molecule can rearrange to an unstable isomer which then fragments. nih.gov

The quantum yield for N-nitrosamine photolysis can be quite high, indicating an efficient degradation process under UV light. nih.govacs.org The final products can include the parent secondary amine, nitrite, nitrate, and various organic fragments. acs.orgnih.gov

Table 3: General Photodegradation Pathways for N-Nitrosamines in Water

| Pathway | Description | Key Intermediates/Products |

| Path A (Homolysis) | Cleavage of the N-N bond upon UV absorption. nih.gov | Aminyl radical, Nitric oxide radical |

| Path B (Nucleophilic Attack) | Attack by water on the protonated, excited-state molecule. nih.gov | Secondary amine, Nitrous acid |

| Path C (Hydrolysis) | Direct hydrolysis of the excited-state molecule. nih.gov | Secondary amine, Nitrous acid |

| Path D (Rearrangement) | Isomerization followed by homolytic fragmentation. nih.gov | Radical fragments |

Electrophilic Reactions of the N-Nitrosamine Moiety

The oxygen atom of the nitroso group in this compound possesses lone pairs of electrons and can act as a nucleophile, reacting with various electrophiles. nih.govacs.org This reaction typically forms O-substituted hydroxydiazenium salts. nih.gov

Common electrophiles used in this reaction include alkylating agents like trialkyloxonium salts and dimethyl sulfate. nih.govacs.org The resulting alkoxydiazenium salts are themselves electrophilic and can undergo further reactions. nih.gov Often, the parent nitrosamine can be recovered after subsequent nucleophilic attack on the newly added alkyl group. nih.govacs.org This reactivity highlights the dual nucleophilic/electrophilic nature of the N-nitrosamine functional group. nih.gov

Environmental Distribution and Biogeochemical Cycling of N Nitrosamines

Environmental Occurrence in Natural and Engineered Systems

N-nitrosamines are recognized as a group of carcinogenic chemicals that can be found in various environmental compartments as byproducts of industrial processes and disinfection. nih.gov Their presence in aquatic environments and the atmosphere is a subject of ongoing research and monitoring.

Presence in Aquatic Environments (e.g., Drinking Water, Wastewater, Surface Water)

While specific data on N,2-Dimethyl-N-nitroso-1-propanamine in aquatic systems is not documented in the reviewed literature, the occurrence of other N-nitrosamines is well-established. These compounds are frequently detected in drinking water, wastewater, and surface water. researchgate.net

N-nitrosodimethylamine (NDMA) is the most commonly detected nitrosamine (B1359907) in drinking water. acs.org N-nitrosamines can form during water treatment processes, particularly with the use of chloramine (B81541) as a disinfectant. ca.gov The interaction of disinfectants with nitrogen-containing organic waste from sources like municipal wastewater treatment plants and agricultural runoff can lead to their formation. ewg.org

Wastewater is a significant source of N-nitrosamine precursors. nih.gov Studies of wastewater treatment plants have shown the presence of various N-nitrosamines, with N-nitrosodimethylamine (NDMA) being the predominant compound found in primary effluents. nih.gov Other nitrosamines, such as N-nitrosomorpholine (NMOR), are also frequently detected. nih.gov The removal efficiency of these compounds in conventional activated sludge treatment can be variable. nih.gov Industrial effluents from sectors such as rubber manufacturing, food processing, and textile dyeing may also contribute to the N-nitrosamine load in wastewater. researchgate.net

Surface waters can also contain detectable levels of N-nitrosamines. researchgate.net One study detected NDMA in the majority of untreated surface water samples, with concentrations increasing after disinfection. acs.org Other nitrosamines like N-nitrosodiethylamine (NDEA), N-nitrosomorpholine (NMor), and N-nitrosodiphenylamine (NDPhA) have also been identified in disinfected surface water samples. acs.org

Table 1: Occurrence of Selected N-Nitrosamines in Various Water Sources

| N-Nitrosamine | Water Source | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Drinking Water | 0 - 180 | acs.org |

| N-Nitrosodimethylamine (NDMA) | Wastewater (Primary Effluent) | 5 - 20 (median), up to 1000 (peak) | nih.gov |

| N-Nitrosomorpholine (NMOR) | Wastewater | 5 - 30 | nih.gov |

| N-Nitrosodiethylamine (NDEA) | Disinfected Surface Water | Detected | acs.org |

| N-Nitrosodiphenylamine (NDPhA) | Disinfected Surface Water | Detected | acs.org |

Atmospheric Distribution and Degradation Kinetics

Specific data on the atmospheric distribution and degradation kinetics of this compound could not be found in the reviewed literature. However, the atmospheric presence of other N-nitrosamines is a known phenomenon. Low levels of N-nitroso compounds can be found in the air, particularly near industrial plants that use them in their processes. delaware.gov Amines present in the atmosphere can react with nitrogen oxides to form nitrosamines. epa.gov

One study in an urban environment found an average total nitrosamine concentration of 5.2 ng/m³ in ambient particulate matter. nih.gov This research highlighted that the lifetime cancer risk from these airborne nitrosamines could exceed public health guidelines. nih.gov The degradation of amines used in herbicides can also lead to the formation of nitrosamines in the atmosphere. beyondpesticides.org The formation of N-nitrosodimethylamine (NDMA) in the atmosphere can occur from the reaction of NOx with dimethylamine (B145610). berkeley.edu

Occurrence in Food Matrices (General N-Nitrosamine Context)

While there is no specific information on the occurrence of this compound in food, N-nitrosamines as a class are known food contaminants. d-nb.info They can form as unintentional byproducts during food preparation and processing when nitrites react with secondary and tertiary amines. nih.gov

Foods that have been reported to contain N-nitrosamines include cured meats, fish, cheese, and some alcoholic beverages like beer. delaware.govd-nb.info The formation of these compounds is influenced by factors such as high temperatures during cooking. nih.gov For instance, higher amounts of N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR) have been found in the fat portion of fried bacon compared to the lean portion. d-nb.info In a study of various food items, N-nitrosodiethylamine (NDEA) had the highest detection rate in agricultural products, while NDMA was most frequently found in livestock and fishery products. d-nb.info

Table 2: Examples of N-Nitrosamines Detected in Food Products

| N-Nitrosamine | Food Category | Reference |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Cured Meats, Fish, Cheese, Beer | delaware.govd-nb.info |

| N-Nitrosodiethylamine (NDEA) | Agricultural Foods | d-nb.info |

| N-Nitrosopyrrolidine (NPYR) | Fried Bacon | d-nb.info |

| N-Nitrosopiperidine (NPIP) | Beer | nih.gov |

| N-Nitrosodibutylamine (NDBA) | Detected in Food Studies | d-nb.info |

Environmental Fate and Transport Mechanisms

The environmental fate of this compound has not been specifically detailed in the available scientific literature. However, research on other N-nitrosamines indicates that they can undergo degradation through various physical and biological processes.

Photolytic Degradation and Quantum Yield Studies

Specific studies on the photolytic degradation and quantum yield of this compound are not available. However, photolysis is a significant degradation pathway for many N-nitrosamines in aqueous environments. nih.govnih.gov Ultraviolet (UV) photolysis is an effective method for destroying N-nitrosodimethylamine (NDMA). nih.govpacewater.com

Direct photolysis of several alkyl nitrosamines, including NDMA, NDEA, N-nitrosodi-n-propylamine (NDPA), and N-nitrosodi-n-butylamine (NDBA), under simulated solar radiation has been studied. nih.gov These studies have determined half-lives and quantum yields for these compounds, indicating that photolysis can be a rapid degradation process in sunlit surface waters. nih.govacs.org For NDMA, the quantum yield has been reported to be around 0.41. nih.govacs.org The degradation efficiency is dependent on factors such as the type of UV apparatus used. nih.gov The photolytic degradation of nitrosamines can be influenced by the presence of other substances; for example, increasing dissolved organic carbon can slow the photolysis rate due to light screening. nih.govacs.org

Table 3: Photolysis Data for Selected N-Nitrosamines

| N-Nitrosamine | Quantum Yield (Φ) | Half-life (under simulated sunlight) | Reference |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 0.41 | 16 min | nih.govacs.org |

| N-Nitrosomethylethylamine (NMEA) | 0.43 - 0.61 | 12-15 min | nih.govacs.org |

| N-Nitrosodiethylamine (NDEA) | 0.43 - 0.61 | 12-15 min | nih.govacs.org |

| N-Nitrosodi-n-propylamine (NDPA) | 0.43 - 0.61 | 12-15 min | nih.govacs.org |

| N-Nitrosodi-n-butylamine (NDBA) | 0.43 - 0.61 | 12-15 min | nih.govacs.org |

Biological Degradation and Transformation Processes

There is no specific information available on the biological degradation of this compound. However, the biodegradation of other N-nitrosamines has been the subject of several studies. The rates and extent of biodegradation can be highly variable depending on the specific compound and environmental conditions. asm.orgnih.gov

Several bacterial strains have been identified that can degrade N-nitrosodimethylamine (NDMA). asm.orgnih.gov For example, the propanotroph Rhodococcus ruber ENV425 has been shown to rapidly biodegrade NDMA. asm.orgnih.gov The biodegradation of five other nitrosamines, including N-nitrosomethylethylamine (NMEA), N-nitrosodi-n-propylamine (NDPA), and N-nitrosodi-n-butylamine (NDBA), by Bacillus species LT1C has also been reported, with removal ratios ranging from 23.6% to 51.2%. iwaponline.comresearchgate.net Intestinal bacteria have also been shown to degrade certain nitrosamines, converting them to the parent amine and nitrite (B80452) ion. nih.gov

The biodegradation of nitrosamines can be influenced by their concentration. researchgate.net For some nitrosamines, biodegradation is a significant removal pathway, while others are more resistant. researchgate.netsintef.no

Sorption and Desorption Behavior in Environmental Media

The removal of N-nitrosamine precursors through sorption is a key control strategy. Activated carbon has demonstrated effectiveness in adsorbing a wide range of these precursors. researchgate.net Research into different types of activated carbon nanoparticles has shown that the source material impacts removal efficiency, with coconut shell-based activated carbon showing high efficacy. researchgate.net

| Activated Carbon Type | Target | Key Finding | Reference |

|---|---|---|---|

| Powdered Activated Carbon (PAC) | NDMA Formation Potential (FP) | NDMA FP was reduced by 37%, 59%, and 91% with PAC dosages of 3, 8, and 75 mg/L, respectively, after a 4-hour contact time. | researchgate.net |

| Granular Activated Carbon (GAC) | NDMA Formation Potential (FP) | In both rapid small-scale column tests and full-scale contactors, the removal of NDMA FP consistently surpassed the removal of bulk dissolved organic carbon. | researchgate.net |

| Coconut Shell-Based Activated Carbon Nanoparticles | N-nitrosamines and their precursors | Demonstrated higher removal efficiency for both N-nitrosamines and four specific precursors compared to bamboo- or charcoal-based activated carbon nanoparticles. | researchgate.net |

Precursor Identification and Control Strategies for N-Nitrosamine Formation in Environmental Contexts

The formation of N-nitrosamines in the environment is contingent on the presence of specific precursor compounds and nitrosating agents. Understanding these precursors is fundamental to developing effective control strategies.

Amine Precursors in Water Treatment and Industrial Effluents

N-nitrosamines are formed from the reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine. core.ac.uknih.gov The specific amine precursor for this compound is N,2-Dimethyl-1-propanamine (also known as N-methylisobutylamine). sigmaaldrich.comnist.gov The nitrosation of this secondary amine leads to the formation of the target compound. smolecule.com

Water treatment processes and industrial effluents are significant sources of amine precursors. elsevierpure.com Secondary amines like dimethylamine (DMA) and diphenylamine (B1679370) (DPhA) are known precursors to their corresponding nitrosamines. pku.edu.cn Tertiary amine-containing pharmaceuticals (e.g., ranitidine) and quaternary amines found in consumer products like detergents and shampoos, as well as those used as coagulants in water treatment, can also serve as potent precursors. elsevierpure.comnih.govusda.gov Industrial sources include facilities manufacturing rubber, pesticides, and dyes. tcmda.com

| Amine Precursor | Chemical Structure of Precursor | Resulting N-Nitrosamine | Reference |

|---|---|---|---|

| N,2-Dimethyl-1-propanamine | C₅H₁₃N | This compound | sigmaaldrich.comnist.govsmolecule.com |

| Dimethylamine (DMA) | C₂H₇N | N-Nitrosodimethylamine (NDMA) | pku.edu.cnnih.gov |

| Diethylamine (DEA) | C₄H₁₁N | N-Nitrosodiethylamine (NDEA) | pku.edu.cn |

| Diphenylamine (DPhA) | C₁₂H₁₁N | N-Nitrosodiphenylamine (NDPhA) | pku.edu.cn |

| Morpholine | C₄H₉NO | N-Nitrosomorpholine (NMor) | pku.edu.cn |

| Quaternary Amines (e.g., in consumer products) | Variable | Various N-Nitrosamines (e.g., NDMA) | usda.gov |

Impact of Disinfection Processes on N-Nitrosamine Generation

Water disinfection is a primary pathway for the inadvertent formation of N-nitrosamines. acs.org The choice of disinfectant and water quality parameters significantly influences the type and concentration of nitrosamines produced.

Chloramination : This process is widely recognized as a major contributor to N-nitrosamine formation. acs.orgnih.gov The reaction between dichloramine and amine precursors is considered a dominant mechanism for NDMA formation. elsevierpure.comnih.gov Monochloramine can also react with amine precursors, such as dimethylamine, to form an unstable hydrazine (B178648) intermediate (e.g., UDMH), which is then oxidized to the corresponding nitrosamine. nih.gov

Chlorination : The use of free chlorine can also lead to nitrosamine formation, particularly in water with elevated levels of nitrite. nih.gov

Ozonation : While ozone can form nitrosamines, the yields are generally low. nih.gov However, pre-ozonation can be used as a control strategy to destroy amine precursors before they can react during subsequent disinfection steps. elsevierpure.comiwaponline.com

UV Treatment : Ultraviolet light treatment on its own is effective at degrading nitrosamines. nih.gov However, when combined with chlorine (UV/OCl-), it can sometimes lead to an increase in NDMA formation, possibly by breaking down larger organic molecules into more reactive precursors. nih.gov

Factors such as higher temperatures and dissolved oxygen levels can increase the rate of N-nitrosamine formation, while the optimal pH for formation is often near 8. iwaponline.com

| Disinfection Process | Effect on N-Nitrosamine Concentration | Mechanism/Observation | Reference |

|---|---|---|---|

| Chloramination (Monochloramine/Dichloramine) | High potential for formation | Reaction of chloramines (especially dichloramine) with secondary and tertiary amine precursors is a dominant formation pathway. | elsevierpure.comnih.govnih.gov |

| Chlorination (Free Chlorine) | Formation possible | Can form nitrosamines, particularly in water containing nitrite. | nih.gov |

| Ozonation (O₃) | Variable (can form or reduce) | Generally low formation yields. Can also be used as a pre-treatment to destroy precursors and reduce overall formation. | nih.govelsevierpure.comiwaponline.com |

| Ultraviolet (UV) Light | Degradation | Effective at destroying already-formed N-nitrosamines like NDMA. | acs.orgnih.gov |

| UV / Chlorine Combination | Potential for increased formation | May produce higher amounts of NDMA compared to UV alone, possibly by creating precursors from other organic matter. | nih.gov |

Advanced Remediation and Prevention Technologies for N-Nitrosamine Contamination

A two-pronged approach involving prevention of formation and remediation of existing contamination is necessary to manage N-nitrosamines in water. core.ac.uk

Prevention Strategies: These strategies focus on removing or deactivating amine precursors before they can be converted into N-nitrosamines.

Adsorption : Using powdered or granular activated carbon (PAC/GAC) is an effective method to physically remove amine precursors from water before disinfection. researchgate.netelsevierpure.com

Pre-oxidation : The application of oxidants like ozone or chlorine upstream of chloramination can deactivate many amine precursors, reducing their potential to form nitrosamines. elsevierpure.com

Remediation Technologies: These technologies are designed to destroy N-nitrosamines that have already formed.

UV Photolysis : High-dose UV light is a well-established and highly effective technology for the destruction of N-nitrosamines in drinking water. acs.orgusp.orgepa.gov

Advanced Oxidation Processes (AOPs) : Combining UV with an oxidant like hydrogen peroxide (UV/AOP) or using ozone with hydrogen peroxide can enhance the degradation of nitrosamines. acs.orgresearchgate.net

Bioremediation : Biological processes, including the use of biological activated carbon and specialized fluidized bed bioreactors (FBR), have proven effective for degrading NDMA. core.ac.ukepa.gov In-situ remediation techniques such as propane (B168953) biosparging have also shown promise for treating contaminated groundwater. epa.gov

Reverse Osmosis (RO) : While RO can reduce concentrations of N-nitrosamines, it is generally more effective at removing the larger precursor molecules and may not be the most efficient standalone process for the smaller nitrosamine compounds. researchgate.netusp.org

| Technology | Primary Target | Mechanism | Effectiveness/Notes | Reference |

|---|---|---|---|---|

| Activated Carbon (GAC/PAC) | Precursors | Adsorption | Effective for precursor removal; less effective for removing already-formed, low molecular weight nitrosamines. | researchgate.netelsevierpure.com |

| Ozone (as pre-oxidant) | Precursors | Oxidation/Deactivation | Can significantly reduce subsequent nitrosamine formation during chloramination. | elsevierpure.com |

| UV Photolysis | N-Nitrosamines | Photodegradation | A common and effective technology for destroying N-nitrosamines in treated water. | acs.orgusp.orgepa.gov |

| Advanced Oxidation (AOPs) | N-Nitrosamines | Oxidation by hydroxyl radicals | More effective than ozonation alone but can produce other undesirable byproducts (e.g., bromate). | acs.org |

| Bioremediation (e.g., FBR) | N-Nitrosamines | Microbial Degradation | Can effectively reduce NDMA concentrations to very low levels. | epa.gov |

| Reverse Osmosis (RO) | Precursors & N-Nitrosamines | Size Exclusion | More effective for removing larger precursors than smaller, formed nitrosamines. | researchgate.netusp.org |

Advanced Analytical Methodologies for N,2 Dimethyl N Nitroso 1 Propanamine Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of N,2-Dimethyl-N-nitroso-1-propanamine, providing the necessary separation from complex sample matrices prior to detection. The choice between gas and liquid chromatography often depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) Coupled with Selective Detection

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable nitrosamines. nih.gov For enhanced selectivity and sensitivity, GC is often coupled with specific detectors.

The Thermal Energy Analyzer (TEA) is a highly specific detector for nitroso-containing compounds. nih.govnih.gov The GC-TEA technique offers exceptional specificity because it detects the chemiluminescence produced from the thermal decomposition of the nitrosyl group, minimizing interference from other co-eluting compounds. nih.govnih.gov This makes it a gold standard for nitrosamine (B1359907) analysis, capable of detecting sub-nanogram levels. nih.govnih.gov

Alternatively, GC coupled with a Nitrogen-Phosphorus Detector (NPD) can be employed. This method provides good sensitivity for nitrogen-containing compounds like this compound. nih.gov While not as selective as TEA, it offers a reliable and more commonly available option for routine analysis. nih.gov A study on the determination of N-nitrosodimethylamine (NDMA) in fish products demonstrated a detection limit of 0.5-1 µg/kg using GC-NPD. nih.gov

For definitive identification and quantification, GC coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), is frequently used. nih.govedqm.eurestek.com This combination provides high sensitivity and structural confirmation. nih.gov GC-MS/MS methods can achieve low parts-per-billion (ppb) detection limits, which is crucial for meeting regulatory requirements for nitrosamine impurities in pharmaceuticals. restek.com

Liquid Chromatography (LC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Liquid chromatography, especially when coupled with mass spectrometry (LC-MS), has become the predominant technique for analyzing a wide range of nitrosamines, including those that are less volatile or thermally labile. nih.govnih.gov LC offers versatility in terms of mobile phases and stationary phases, allowing for the optimization of separations for various analytes and matrices. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and improved sensitivity compared to conventional LC. nih.govnih.govrsc.org UHPLC systems, when coupled with tandem mass spectrometry (UHPLC-MS/MS), are capable of detecting and quantifying nitrosamines at ultratrace levels. nih.govnih.gov For instance, a UHPLC-APCI-MS/MS method was developed for the simultaneous analysis of N-nitrosodimethylamine and N-nitrosodiethylamine in sartan products, demonstrating low limits of detection and quantification. nih.gov Another study showcased a two-dimensional ion chromatography (2D-IC) method for detecting trace levels of N-nitrosamine precursors with detection limits in the range of 0.035 μg/L to 0.1 μg/L. nih.gov

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is an indispensable tool for the detection and identification of this compound, providing high sensitivity and specificity, as well as structural information for unequivocal identification.

Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the workhorse for the trace level quantification of nitrosamines. nih.govnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can achieve extremely low detection limits, often in the picogram-per-milliliter (pg/mL) range. sciex.com

A highly sensitive and robust LC-MS/MS method using both heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI) has been utilized for the detection and quantification of 10 different nitrosamines, including this compound, in metformin (B114582) drug products. smolecule.com Another study demonstrated a method for eight common nitrosamines in water with limits of detection (LOD) below 0.5 ng/L. lcms.cz These methods are crucial for ensuring that pharmaceutical products comply with the stringent regulatory limits for nitrosamine impurities. smolecule.com

Table 1: Performance of LC-MS/MS Methods for Nitrosamine Quantification

| Compound | LLOQ (pg/mL) | %CV at LLOQ | Reference |

| N-Nitrosodimethylamine (NDMA) | 10.0 | 4.61 | sciex.com |

| N-Nitrosodiethylamine (NDEA) | 10.0 | 5.19 | sciex.com |

| N-Nitrosodibutylamine (NDBA) | 10.0 | 3.06 | sciex.com |

| N-Nitrosodi-n-propylamine (NDIPA) | 10.0 | 2.60 | sciex.com |

LLOQ: Lower Limit of Quantification; %CV: Coefficient of Variation

High-Resolution Mass Spectrometry (HRMS) for Confirmation and Unknown Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the confirmation of known nitrosamines and the identification of unknown impurities. fda.govfda.gov Unlike tandem mass spectrometry which targets specific masses, HRMS acquires full-scan mass spectra with high resolution and mass accuracy, allowing for the determination of the elemental composition of an ion. fda.govresearchgate.net

LC-HRMS methods have been developed and validated by regulatory agencies like the U.S. Food and Drug Administration (FDA) for the detection and quantification of multiple nitrosamine impurities in various drug products. fda.govfda.gov These methods can achieve quantitation limits as low as 0.005 ppm. fda.gov The high selectivity of HRMS is particularly useful in distinguishing nitrosamine impurities from other structurally similar compounds or matrix interferences, ensuring the reliability of the results. fda.govfda.gov For example, HRMS can differentiate N-nitrosodimethylamine (NDMA) from N,N-dimethylformamide (DMF), a common solvent that can interfere with NDMA measurements at lower resolutions. researchgate.net

Table 2: Key Features of HRMS in Nitrosamine Analysis

| Feature | Description | Reference |

| High Mass Accuracy | Enables confident elemental composition determination for identification. | fda.govresearchgate.net |

| High Resolution | Separates analytes from isobaric interferences. | fda.govthermofisher.com |

| Full Scan Data | Allows for retrospective analysis of data for previously untargeted compounds. | fda.gov |

| Sensitivity | Capable of detecting and quantifying nitrosamines at low part-per-million (ppm) levels or lower. | fda.gov |

Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govojp.gov DART-MS works by exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes for mass spectrometric detection. ojp.govnist.gov

This technique has emerged as a high-throughput screening tool for the detection of nitrosamines in pharmaceuticals. nih.gov DART-MS can be used for both direct analysis of solid tablets and analysis of solutions. nih.gov Studies have shown that DART-MS is suitable for the screening and quantification of nitrosamines, demonstrating good linearity, precision, and accuracy. nih.gov The speed and simplicity of DART-MS make it a valuable tool for rapid quality control checks and for identifying potentially contaminated batches of drug products early in the manufacturing process. nih.gov

Exploration of Ionization Techniques (e.g., HESI, APCI)

The choice of ionization technique is critical for achieving high sensitivity and robust quantification of N-nitrosamines by mass spectrometry (MS). For the analysis of this compound and other nitrosamines, both Heated Electrospray Ionization (HESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully employed. smolecule.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a triple quadrupole mass spectrometer has been developed for the simultaneous quantification of ten different nitrosamines, including this compound. smolecule.com This method demonstrated the effective use of both HESI and APCI sources for the analysis of nitrosamine impurities in metformin drug products. smolecule.com The use of APCI, in particular, has been highlighted in numerous methods for N-nitrosamine analysis. nih.govaurigeneservices.com It is often operated in positive ion mode to enhance the ionization of target analytes. aurigeneservices.com The optimization of source and probe temperatures is a key step in improving the signal response for nitrosamine impurities. aurigeneservices.com

High-performance liquid chromatography coupled with APCI tandem mass spectrometry (HPLC-APCI-MS/MS) has proven to be a sensitive method for determining N-nitrosamine impurities in pharmaceuticals. chromatographyonline.com This technique, often used in multiple reaction monitoring (MRM) mode, provides high selectivity and accuracy. chromatographyonline.com For instance, a method developed for metronidazole (B1676534) benzoate (B1203000) pharmaceuticals achieved low limits of detection (LODs) ranging from 0.22–0.80 ng/mL and limits of quantification (LOQs) from 0.33–1.20 ng/mL. chromatographyonline.com Similarly, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-APCI-MS/MS) method was reported for the simultaneous analysis of N-nitrosodimethylamine and N-nitrosodiethylamine in sartan products. nih.gov

The combination of these ionization techniques with advanced mass spectrometry platforms, such as high-resolution mass spectrometry (HRMS), addresses the challenges of analyzing N-nitrosamine impurities at the trace levels required by regulatory agencies like the FDA and EMA. nih.govresearchgate.net

Sample Preparation and Enrichment Strategies

Effective sample preparation is paramount for the accurate quantification of this compound, as it serves to eliminate matrix effects and enhance the analyte signal. aurigeneservices.com Given the complexity of matrices such as pharmaceutical formulations and environmental samples, various enrichment and cleanup strategies are employed. nih.govresearchgate.netnih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of nitrosamines from diverse sample matrices. nih.gov A method for determining 15 individual N-nitrosodimethylamine (NDMA) precursors in water utilized automated on-line SPE, which offers high sensitivity, selectivity, and minimal sample handling. nih.gov For the analysis of nitrosamines in municipal and industrial discharges, a method employing an alumina (B75360) column for cleanup has been described. epa.gov The procedure involves sequential elution with different solvent mixtures to separate N-nitrosamines from interferences. epa.gov

Solvent extraction is another common strategy to enhance the reproducibility and recovery of nitrosamine analysis. aurigeneservices.com For example, a "dilute and shoot" approach, sometimes preceded by efficient n-hexane pretreatment to remove non-polar impurities, can be effective. aurigeneservices.comresearchgate.net The selection of an appropriate diluent is also critical; polar and mid-polar solvents are often considered to avoid the matrix effects that can be triggered by high-boiling-point solvents like DMSO. aurigeneservices.com

The table below summarizes various sample preparation techniques used for N-nitrosamine analysis.

| Preparation Technique | Analyte/Matrix | Purpose | Source |

| On-line Solid-Phase Extraction (SPE) | NDMA Precursors in Water | Automation, concentration, high sensitivity | nih.gov |

| Alumina Column Cleanup | Nitrosamines in Wastewater | Removal of interferences | epa.gov |

| Solvent Extraction | Nitrosamines in Drug Products | Enhance reproducibility and recovery | aurigeneservices.com |

| Dispersive Solid-Phase Extraction (dSPE) | Ethalfluralin in Pesticides | Rapid and efficient determination | researchgate.net |

These strategies are crucial for overcoming challenges such as the presence of high concentrations of active pharmaceutical ingredients (APIs) and other excipients that can interfere with the detection of trace-level nitrosamine impurities. aurigeneservices.comwaters.com

Method Development and Validation for Diverse Matrices

The development and validation of robust analytical methods are essential for the reliable quantification of this compound across various matrices, including pharmaceuticals and environmental samples. chromatographyonline.comnih.gov Validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the FDA. nih.govjapsonline.com Key validation parameters include specificity, linearity, precision, accuracy, sensitivity (LOD/LOQ), and robustness. researchgate.netchromatographyonline.com

A sensitive HPLC-APCI-MS/MS method was developed and validated for the trace determination of N-nitrosamine impurities in metronidazole benzoate pharmaceuticals. chromatographyonline.com The method demonstrated good selectivity, with recoveries ranging from 84% to 97%, indicating high accuracy. chromatographyonline.com Similarly, a UHPLC-MS/MS method for nizatidine (B1679011) pharmaceutical products offered high precision, accuracy, and selectivity, with LOQs in the ppb and sub-ppb range. nih.gov

For sartan drug substances, an HPLC-MS/MS method using APCI was validated for four nitrosamine impurities. nih.gov The method achieved a high sensitivity with an LOQ of 0.2 ng/mL for all determined nitrosamines. nih.gov Method specificity was confirmed by demonstrating the absence of interfering peaks from the API at the retention times of the nitrosamines. nih.gov

The following table presents a summary of validation parameters from a representative method for nitrosamine analysis in pharmaceutical products. chromatographyonline.com

| Validation Parameter | Result | Source |

| Limit of Detection (LOD) | 0.22–0.80 ng/mL | chromatographyonline.com |

| Limit of Quantification (LOQ) | 0.33–1.20 ng/mL | chromatographyonline.com |

| Accuracy (Recovery) | 84% to 97% | chromatographyonline.com |

| Linearity | Not specified | chromatographyonline.com |

| Precision | Not specified | chromatographyonline.com |

| Specificity/Selectivity | Method exhibits good selectivity | chromatographyonline.com |

| Robustness | Validated for robustness | chromatographyonline.com |

The development process often involves optimizing chromatographic conditions to separate nitrosamine impurities from the drug substance and other potential interferences. waters.comnih.gov The use of techniques like RADAR functionality in LC-MS systems allows for the simultaneous acquisition of full-scan MS data, which can help in understanding unexpected results due to matrix effects and accelerate robust method development. waters.com

Advancements in N-Nitrosamine Specific Detectors

While LC-MS/MS and GC-MS are the workhorse techniques for nitrosamine analysis, research into more specific, rapid, and cost-effective detectors is ongoing. nih.govdigitellinc.com These advancements aim to address the need for large-scale quality control and potential on-line monitoring during manufacturing. digitellinc.com

One significant advancement is the development of electrochemical sensors. digitellinc.com Researchers have created a composite electrode based on hemin-functionalized carbon nanotubes (hemin-CNTs) that acts as a redox mediator for the voltammetric detection of various aliphatic and aromatic N-nitrosamines. digitellinc.com This technology has been integrated into 3D-printed electrodes, which enhances the electrochemical signal by creating micro- to nano-porous structures. digitellinc.com This approach demonstrates a promising path towards rapid, sensitive, and high-throughput analysis, overcoming some limitations of mass spectrometry-based methods. digitellinc.com

| Detector Technology | Principle | Performance Highlight | Source |

| Electrochemical Sensor | Voltammetric detection using hemin-functionalized carbon nanotubes (hemin-CNTs) as a redox mediator. | Achieved Limits of Detection (LODs) below 20 ppb. | digitellinc.com |

| Thermal Energy Analyzer (TEA) | Specific detector for nitroso compounds. | Recommended for confirmation of N-nitrosamines. | epa.gov |

The Thermal Energy Analyzer (TEA) is another detector known for its high specificity to the nitrosyl moiety. epa.gov It has been recommended as a confirmatory technique for the presence of N-nitrosamines detected by GC methods. epa.gov The combination of cost-effective, high-throughput 3D-printing with sensitive electrochemical detection presents a potential solution for large-scale analytical sampling and on-line integration into drug manufacturing streams to monitor for the formation of carcinogenic N-nitrosamines. digitellinc.com

Mechanistic Insights into Biological Interactions and Metabolism of N Nitrosamines

Metabolic Bioactivation Pathways (General Mechanisms Relevant to N,2-Dimethyl-N-nitroso-1-propanamine)

The conversion of generally stable N-nitrosamines into biologically reactive agents is a critical initiating step in their toxicological profile. This process is primarily mediated by oxidative enzymes, leading to the formation of unstable intermediates.

Cytochrome P450-Dependent α-Hydroxylation

The principal route for the metabolic activation of many N-nitrosamines is through α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net This enzymatic process involves the oxidation of a carbon atom adjacent (at the α-position) to the nitroso group. nih.gov For this compound, two potential sites for α-hydroxylation exist: the methyl carbon and the methylene (B1212753) carbon of the isobutyl group.

While direct studies on this compound are not available, research on analogous compounds provides insight into the potential CYP enzymes involved. For instance, the metabolism of N-nitrosodimethylamine (NDMA) is primarily catalyzed by CYP2E1 in human liver microsomes. nih.gov Studies on longer-chain nitrosamines, such as N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA), have demonstrated the involvement of CYP2B1 in their α-hydroxylation. mdpi.com Furthermore, structure-activity relationship studies indicate that branching at the α-carbon can significantly reduce the rate of metabolism. nih.gov Given the isobutyl group in this compound, it is plausible that its metabolism would be influenced by steric hindrance, potentially affecting the rate of α-hydroxylation.

The specific CYP isozymes that would metabolize this compound have not been empirically determined. However, based on data from other nitrosamines, a range of CYPs could potentially be involved, with varying efficiencies for the methyl and isobutyl groups.

Formation and Reactivity of α-Hydroxynitrosamines and Corresponding Reactive Intermediates (e.g., Diazohydroxides, Diazonium Ions, Carbocations)

Following CYP-mediated α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. nih.govresearchgate.net This decomposition initiates a cascade of chemical transformations, ultimately yielding highly reactive electrophilic species.

The breakdown of the α-hydroxynitrosamine leads to the formation of a diazohydroxide and an aldehyde or ketone. nih.gov In the case of this compound, hydroxylation at the methyl group would yield formaldehyde (B43269) and an isobutyldiazonium ion, while hydroxylation at the isobutyl group would produce isobutyraldehyde (B47883) and a methyldiazonium ion.

The diazohydroxide exists in equilibrium with its corresponding diazonium ion. nih.gov These diazonium ions are potent alkylating agents. They can further decompose by losing a molecule of nitrogen (N₂) to form a carbocation, another highly reactive electrophile. nih.gov The specific nature of the alkylating species (diazonium ion or carbocation) is dependent on the structure of the parent nitrosamine (B1359907).

Table 1: Inferred Reactive Intermediates from the Metabolism of this compound

| Site of α-Hydroxylation | Initial Aldehyde/Ketone Product | Resulting Diazonium Ion | Corresponding Carbocation |

| Methyl Group | Formaldehyde | Isobutyldiazonium ion | Isobutylcarbocation |

| Isobutyl Group (Methylene) | Isobutyraldehyde | Methyldiazonium ion | Methylcarbocation |

| This table presents inferred intermediates based on established N-nitrosamine metabolism pathways, as direct experimental data for this compound is not available. |

Competing Detoxification Pathways and Their Kinetic Significance

While bioactivation via α-hydroxylation is a critical pathway, it is not the sole metabolic fate of N-nitrosamines. Competing detoxification pathways exist that can mitigate the formation of reactive, genotoxic species. These pathways often involve conjugation reactions, leading to the formation of more water-soluble and readily excretable metabolites. dfg.de

One such pathway is denitrosation, which involves the cleavage of the N-N=O bond, resulting in the formation of the corresponding secondary amine and nitrite (B80452). nih.gov Another potential detoxification route for hydroxylated nitrosamines is conjugation with glucuronic acid. For example, the principal metabolite of N-nitrosodi-n-propylamine (NDPA) in isolated rat hepatocytes is the glucuronide of N-nitroso-(2-hydroxypropyl)propylamine. nih.gov

The balance between bioactivation and detoxification pathways is kinetically controlled and depends on several factors, including the specific N-nitrosamine structure, the types and activities of metabolizing enzymes present in a particular tissue, and the availability of co-factors for conjugation reactions. The steric hindrance provided by the isobutyl group in this compound might influence the kinetics of these competing pathways, although specific data are lacking.

Molecular Mechanisms of DNA Interaction

The ultimate carcinogenic and mutagenic effects of N-nitrosamines are largely attributed to the covalent binding of their reactive metabolites to cellular macromolecules, most importantly DNA. nih.govresearchgate.net

Electrophilic DNA Alkylation by Diazonium Ions and Carbocations

The diazonium ions and carbocations generated from the metabolic activation of N-nitrosamines are powerful electrophiles that readily react with nucleophilic sites on DNA bases. nih.govresearchgate.net This process, known as DNA alkylation, results in the formation of DNA adducts—segments of DNA that are covalently bonded to a cancer-causing chemical.

The pattern of DNA alkylation can be influenced by the nature of the alkylating species. For instance, the concept of hard and soft acids and bases (HSAB) can be used to predict the preferred sites of alkylation. nih.gov The reactive intermediates from this compound would be expected to alkylate various nucleophilic centers in DNA, including the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases.

Identification and Characterization of DNA Adducts (e.g., O6-Alkylguanine)

A variety of DNA adducts can be formed from the reaction of N-nitrosamine metabolites with DNA. Among the most extensively studied and biologically significant is O⁶-alkylguanine. nih.govresearchgate.net For example, the metabolism of NDMA leads to the formation of O⁶-methylguanine (O⁶-MeG). nih.gov This particular adduct is known to be highly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov

In the case of this compound, metabolism could theoretically lead to the formation of O⁶-methylguanine (from α-hydroxylation of the isobutyl group) and O⁶-isobutylguanine (from α-hydroxylation of the methyl group). The formation of other adducts, such as N7-alkylguanine and O⁴-alkylthymine, would also be expected based on the reactivity of the generated electrophiles. nih.govnih.gov The relative abundance of these adducts would depend on the metabolic preference for hydroxylation at the methyl versus the isobutyl position.

Table 2: Potential DNA Adducts Formed from the Metabolism of this compound

| Reactive Intermediate | Potential DNA Adduct | Significance |

| Methyldiazonium ion / Methylcarbocation | O⁶-methylguanine | Highly mutagenic, leads to G:C to A:T transitions. nih.gov |

| N7-methylguanine | Major adduct, but generally less mutagenic than O⁶-MeG. | |

| O⁴-methylthymine | Mutagenic, can lead to G:C to A:T transitions. | |

| Isobutyldiazonium ion / Isobutylcarbocation | O⁶-isobutylguanine | Expected to be mutagenic, similar to other O⁶-alkylguanine adducts. |

| N7-isobutylguanine | Likely to be formed, with biological consequences to be determined. | |

| This table presents potential DNA adducts based on established principles of N-nitrosamine-induced DNA damage, as direct experimental data for this compound is unavailable. |

Relationship between DNA Adducts and Mutagenic Events

The carcinogenicity of N-nitrosamines is intrinsically linked to their ability to form covalent adducts with DNA following metabolic activation. While specific DNA adducts for this compound have not been detailed in available research, the general mechanism for nitrosamines involves the enzymatic generation of highly reactive electrophilic species. These intermediates subsequently react with nucleophilic sites on DNA bases.

The bioactivation of this compound is predicted to proceed via two primary pathways involving hydroxylation at the carbon atoms alpha to the nitroso group: the methyl carbon and the methylene carbon of the isobutyl group.

α-Hydroxylation of the methyl group: This metabolic step would lead to the formation of an unstable α-hydroxynitrosamine, which is expected to decompose to yield a methyldiazonium ion. This potent methylating agent can then react with DNA to form various methylated adducts. The most critical of these from a mutagenic standpoint is O⁶-methylguanine (O⁶-MeG). This adduct is known to be miscoding, causing G to A transitions during DNA replication if not repaired. Other methylated adducts, such as N⁷-methylguanine and O⁴-methylthymine, are also likely to be formed. The persistence of these adducts, particularly O⁶-MeG, in tissues is a crucial determinant of carcinogenic potential.

α-Hydroxylation of the isobutyl group: Hydroxylation at the methylene carbon of the isobutyl group would generate an isobutyldiazonium ion. This electrophile would lead to the formation of isobutyl-DNA adducts. The mutagenic potential and specific types of mutations induced by isobutyl adducts are less characterized than those of methyl adducts.

The types and frequencies of mutations (such as point mutations, insertions, and deletions) induced by this compound would be directly related to the specific DNA adducts formed, their chemical stability, and the efficiency of their repair by cellular DNA repair pathways.

Structural Determinants Influencing Bioactivation and DNA Reactivity

The structure of an N-nitrosamine profoundly influences its metabolic activation and subsequent reactivity with DNA. For this compound, key structural features are expected to dictate its biological activity.

The general mechanism for the bioactivation of dialkyl N-nitrosamines involves α-carbon hydroxylation by cytochrome P450 (CYP) enzymes. nih.gov This initial oxidation is often the rate-limiting step in their conversion to carcinogenic metabolites. nih.gov The presence of α-hydrogens on both the methyl and isobutyl groups of this compound makes it a substrate for this metabolic activation.

Furthermore, electronic effects play a crucial role. The electron-donating nature of the alkyl groups influences the stability of the intermediate carbocations formed after the loss of nitrogen from the diazonium ion. The relative stability of the methyl versus the isobutyl carbocation could influence the preferred pathway of DNA alkylation.

In Vitro Metabolic Studies and Enzyme Kinetics

In vitro assays, typically employing liver microsomal fractions (S9) from rats, hamsters, or humans, are standard tools for investigating the metabolism of nitrosamines. Such studies would be essential to:

Identify the specific CYP isozymes responsible for the α-hydroxylation of this compound. CYP2E1, CYP2A6, and members of the CYP2B and CYP3A families are known to metabolize various nitrosamines. nih.gov

Determine the kinetic parameters (Kₘ and Vₘₐₓ) for the metabolism of each alkyl group. This would provide insights into the relative efficiency of methyl and isobutyl group hydroxylation and help predict which metabolic pathway predominates at different substrate concentrations.

Characterize the metabolic products formed, such as the corresponding alcohols (methanol and isobutanol) resulting from the solvolysis of the diazonium ions, and the aldehydes (formaldehyde and isobutyraldehyde) formed upon decomposition of the α-hydroxynitrosamines.

Due to the lack of specific experimental data, a data table for the enzyme kinetics of this compound cannot be generated at this time. Future research focusing on the in vitro metabolism of this compound would be necessary to provide such quantitative information.

Theoretical and Computational Chemistry Studies of N Nitrosamines

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical methods are powerful tools for investigating the intricate details of chemical reactions, including the formation and transformation of N-nitrosamines. These computational approaches allow for the characterization of reaction pathways, the determination of reaction energetics, and the influence of the surrounding environment on these processes.

Density Functional Theory (DFT) Applications to Nitrosamine (B1359907) Formation and Transformation

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of N-nitrosamines. DFT calculations are employed to model the electronic structure of these molecules, providing insights into their reactivity and the mechanisms of their chemical transformations. One of the key areas of investigation is the metabolic activation of N-nitrosamines, a critical step in their carcinogenic activity. This process is initiated by the enzymatic hydroxylation of the α-carbon atom by cytochrome P450 enzymes.

DFT studies have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and elucidating the step-by-step mechanism of α-hydroxylation. These calculations have shown that this initial enzymatic step is strongly exothermic. Following hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. This decomposition pathway involves the formation of a diazonium ion, which is a potent alkylating agent. DFT calculations have been crucial in understanding the electronic and steric factors that govern the stability of these intermediates and the subsequent reaction pathways.

Calculation of Activation Barriers and Reaction Free Energies

A significant output of quantum chemical investigations is the calculation of activation barriers (activation energies) and reaction free energies. These thermodynamic and kinetic parameters are essential for predicting the feasibility and rate of chemical reactions. For N-nitrosamines, DFT calculations have been used to determine the energy profiles for the entire metabolic activation pathway.

For instance, studies on representative N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP) have provided detailed energetic data for key reaction steps. The decomposition of the α-hydroxylated nitrosamines to form diazonium ions has been shown to have distinct activation free energies. Subsequent reactions of the diazonium ion, including DNA alkylation and competing hydrolysis, also have specific activation barriers that determine the ultimate fate of this reactive intermediate.

Below is a table summarizing calculated activation and reaction free energies for key steps in the metabolic activation of NDMA and NPIP.

| Reaction Step | Compound | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Decomposition of α-hydroxynitrosamine | NDMA | 25.1 | +6.3 |

| NPIP | 27.1 | +8.5 | |

| SN2 DNA alkylation by diazonium ion | NDMA | +15.3 | -95.5 |

| NPIP | +14.2 | -94.3 | |

| Hydrolysis of diazonium ion | NDMA | +17.4 | -66.4 |

| NPIP | +13.4 | -73.4 |

Data sourced from computational studies on N-nitrosamine activation pathways. The values are relative to the α-hydroxylated N-nitrosamine intermediate.

Influence of Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

The chemical reactions of N-nitrosamines in biological systems occur in an aqueous environment. Therefore, accounting for the influence of the solvent (water) is critical for accurate computational predictions. Theoretical studies incorporate solvent effects using both implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the energetics of a reaction. Explicit solvation models, on the other hand, involve the inclusion of a number of individual solvent molecules in the quantum mechanical calculation. While computationally more demanding, this method allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can play a crucial role in the reaction mechanism.

For N-nitrosamine activation, solvation models have been shown to be important for accurately calculating the free energies of reaction and activation barriers. The high polarity of water can stabilize charged species, such as the diazonium ion, and can influence the transition state energies of various reaction steps. Ab initio calculations performed in a simulated aqueous environment have suggested that the reactivity of certain electrophilic centers in nitrosamine metabolites can be enhanced by solvent effects.

Molecular Modeling of Biological Interactions

Once metabolically activated, N-nitrosamines exert their carcinogenic effects primarily through the alkylation of DNA. Molecular modeling techniques are employed to simulate these interactions at an atomic level, providing insights into the mechanisms of DNA damage.

Simulation of DNA Alkylation Pathways (e.g., SN1 and SN2 Mechanisms)

The diazonium ions generated from the decomposition of α-hydroxynitrosamines are potent electrophiles that can alkylate nucleophilic sites on DNA bases. The mechanism of this alkylation can proceed through either a first-order nucleophilic substitution (SN1) or a second-order nucleophilic substitution (SN2) pathway.

In the SN1 mechanism, the diazonium ion first dissociates to form a highly reactive carbocation and a molecule of nitrogen gas. This carbocation then rapidly reacts with a nucleophilic site on a DNA base. In the SN2 mechanism, the DNA base directly attacks the α-carbon of the diazonium ion, leading to a transition state where the DNA base is forming a new bond as the nitrogen molecule is departing.

Computational studies have investigated the competition between these two pathways for various N-nitrosamines. The preferred mechanism is influenced by the structure of the nitrosamine and the stability of the corresponding carbocation. For smaller, less stable carbocations, the SN2 pathway is generally favored. For nitrosamines that can form more stable carbocations (e.g., secondary or tertiary carbocations), the SN1 pathway becomes more competitive. DFT calculations have been used to model the transition states for both SN1 and SN2 reactions, allowing for a comparison of their activation barriers.

The table below presents a conceptual comparison of the energetic profiles for SN1 and SN2 DNA alkylation pathways.

| Pathway | Key Features | Energetic Profile |

| SN1 | Involves a carbocation intermediate. Rate is dependent only on the concentration of the diazonium ion. | The activation barrier is associated with the formation of the carbocation. The subsequent reaction with DNA is typically very fast with a low barrier. |

| SN2 | A single concerted step involving the diazonium ion and the DNA base. Rate is dependent on the concentration of both reactants. | Involves a single transition state. The activation barrier is for the bimolecular reaction itself. |

Prediction of Nucleophilic Reactivity and Regioselectivity on Biological Macromolecules

DNA contains multiple nucleophilic sites that are susceptible to alkylation by the reactive metabolites of N-nitrosamines. The most common sites of attack are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. The regioselectivity of DNA alkylation, or which specific site is alkylated, is of great interest as different DNA adducts can have varying mutagenic potentials.

Computational models are used to predict the nucleophilic reactivity of the different atoms in DNA bases. By calculating properties such as atomic charges, frontier molecular orbital energies, and electrostatic potentials, researchers can identify the sites that are most likely to be attacked by electrophiles. Guanine (B1146940) is a particularly important target for alkylation, with the N7 and O6 positions being common sites of modification.